molecular formula C14H20N2O B13522768 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

Cat. No.: B13522768
M. Wt: 232.32 g/mol
InChI Key: XVDLFBGQAGRYJG-UHFFFAOYSA-N
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Description

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is a chemical compound with the molecular formula C14H20N2O. It is a derivative of benzofuran and piperazine, combining the structural features of both these compounds. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include dichloromethane, methanol, and silica gel for purification . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its combined structural features of benzofuran and piperazine, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperazine

InChI

InChI=1S/C14H20N2O/c1-11-8-13-9-12(2-3-14(13)17-11)10-16-6-4-15-5-7-16/h2-3,9,11,15H,4-8,10H2,1H3

InChI Key

XVDLFBGQAGRYJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CN3CCNCC3

Origin of Product

United States

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